molecular formula C14H23NO10S B11932156 Ms-PEG3-NHS ester

Ms-PEG3-NHS ester

Cat. No.: B11932156
M. Wt: 397.40 g/mol
InChI Key: CBHBUGXCSPRBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ms-PEG3-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and a methylsulfonyl (Ms) group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ms-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. The key reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ms-PEG3-NHS ester has a wide range of applications in scientific research, including:

Mechanism of Action

Ms-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ms-PEG3-NHS ester is unique due to the presence of the methylsulfonyl group, which provides additional reactivity and stability compared to other PEG-NHS esters. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where enhanced stability and reactivity are desired .

Properties

Molecular Formula

C14H23NO10S

Molecular Weight

397.40 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C14H23NO10S/c1-26(19,20)24-11-10-23-9-8-22-7-6-21-5-4-14(18)25-15-12(16)2-3-13(15)17/h2-11H2,1H3

InChI Key

CBHBUGXCSPRBMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.